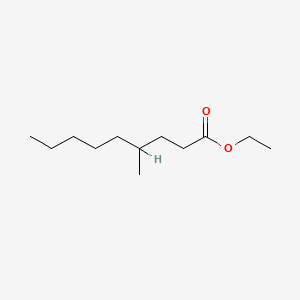

Ethyl 4-methylnonan-1-oate

Description

Significance of Esters in Organic Chemistry and Natural Product Studies

Esters are integral to the field of organic chemistry and are abundantly found in nature, contributing to the pleasant aromas of many fruits and flowers. nih.govresearchtrends.net Their importance stems from their versatility as key intermediates in organic synthesis and their diverse applications in industries ranging from fragrances and flavors to pharmaceuticals and materials science. ontosight.aiontosight.ai In the study of natural products, the identification and synthesis of esters are crucial for understanding biological processes and for the development of new bioactive compounds.

The ester functional group, with its characteristic carbonyl and ether-like linkages, is a site of rich chemical reactivity, participating in reactions such as hydrolysis, ammonolysis, and reduction. This reactivity makes esters valuable precursors for the synthesis of a wide array of other organic molecules.

Overview of Branched-Chain Aliphatic Esters and Their Structural Diversity

Branched-chain aliphatic esters, such as Ethyl 4-methylnonan-1-oate, possess a non-linear carbon skeleton. The introduction of a branch, in this case, a methyl group at the fourth position of the nonanoic acid backbone, can significantly alter the molecule's three-dimensional structure. This branching can disrupt the regular packing of molecules, often leading to lower melting points and reduced viscosity compared to their linear isomers. mdpi.comiastate.edu

The structural diversity of branched-chain esters is vast, arising from variations in the length and branching pattern of the carboxylic acid and alcohol components. This diversity allows for the fine-tuning of their physical and chemical properties for specific applications. For instance, the position and size of the alkyl branches can influence their biodegradability and lubricating properties. mdpi.com

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₂ | ontosight.ai |

| Molecular Weight | 200.32 g/mol | Inferred from formula |

| Appearance | Likely a colorless liquid | ontosight.ai |

| Odor | Potentially fruity or waxy | ontosight.ai |

Research Gaps and Future Directions in this compound Research

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the general properties and synthesis of esters are well-documented, dedicated studies on this particular branched-chain ester are scarce. Its synthesis, detailed spectroscopic characterization, and biological activities remain largely unexplored.

The structural similarity of this compound to known insect pheromones, such as the aggregation pheromone of the rhinoceros beetle, ethyl 4-methyloctanoate, suggests a potential avenue for future research. mdpi.com Investigating the pheromonal activity of this compound could lead to the development of novel, species-specific pest management strategies. nih.govjabonline.in

Furthermore, the unique physical properties imparted by its branched structure warrant investigation for potential applications in areas such as biodegradable lubricants, solvents, and as a fragrance component. Future research should focus on developing an efficient and scalable synthesis for this compound to enable a thorough evaluation of its chemical, physical, and biological properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

75854-68-1 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

ethyl 4-methylnonanoate |

InChI |

InChI=1S/C12H24O2/c1-4-6-7-8-11(3)9-10-12(13)14-5-2/h11H,4-10H2,1-3H3 |

InChI Key |

KANLVRWHSMXIIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)CCC(=O)OCC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Ethyl 4 Methylnonan 1 Oate Analogs

Identification of Branched-Chain Esters in Biological Matrices

Branched-chain esters are widely distributed in nature, having been identified in a diverse range of organisms from plants and microbes to animals. These volatile compounds play crucial roles in chemical communication, flavor profiles, and other biological functions.

Occurrence in Plant Metabolites

Branched-chain volatile compounds are common components of fruit aromas and are essential to the distinct flavor profiles of many edible fruits. nih.govresearchgate.net Research has identified 127 unique branched-chain volatile compounds across 106 different types of fruit. nih.gov The production of these esters is closely linked to the ripening process, where precursors become available for their synthesis. nottingham.ac.ukacs.orgsemanticscholar.org For instance, fruits like apples, bananas, and melons are known to produce a variety of branched-chain esters derived from branched-chain amino acids (BCAAs). researchgate.net Studies on apples, bananas, and flowering quince have shown that the synthesis of these esters relies on the de novo biosynthesis of their precursors during ripening, rather than from the breakdown of pre-existing sources like proteins. nottingham.ac.ukacs.org

| Plant Source | Example Branched-Chain Ester(s) | Precursor Amino Acid(s) |

| Apple (Malus domestica) | 2-methylbutyl acetate (B1210297) | Isoleucine |

| Banana (Musa sapientum) | Isoamyl acetate (3-methylbutyl acetate) | Leucine |

| Melon | Esters derived from BCAAs | Leucine, Isoleucine, Valine |

| Strawberry | Methyl and ethyl esters of branched-chain acids | Leucine, Isoleucine |

Short- and medium-chain fatty acids, including branched-chain variants, have also been identified in sucrose (B13894) esters produced in the glandular trichomes of plants like tomato and petunia. pnas.orgresearchgate.net

Presence in Microbial Metabolites

Microorganisms, including yeast and bacteria, are capable of producing a wide array of esters. researchgate.net This synthesis can occur naturally during fermentation processes or can be enhanced through metabolic engineering. researchgate.netresearchgate.netnih.gov The biological synthesis of esters in microbes is primarily catalyzed by two types of enzymes: esterases/lipases, which combine an alcohol and an acid, and alcohol acyltransferases (AATs), which condense an alcohol and an acyl-CoA. researchgate.net Yeasts, in particular, are known to produce esters like isoamyl acetate and ethyl acetate during fermentation, which contribute significantly to the flavor profiles of alcoholic beverages. researchgate.net Engineered Escherichia coli has been used to produce a variety of esters, including branched-chain esters such as isobutyl acetate, isobutyl propionate, and isobutyl butyrate, by providing the necessary alcohol and acyl-CoA precursors. researchgate.netdoaj.orgresearcher.life

| Microbial Source | Example Branched-Chain Ester(s) | Enzymatic Mechanism |

| Yeast (Saccharomyces cerevisiae) | Isoamyl acetate, Ethyl acetate | Alcohol Acetyltransferases (ATF1, ATF2) |

| Escherichia coli (engineered) | Isobutyl acetate, Isobutyl butyrate | Alcohol Acyltransferases (AATs) |

| Various Bacteria | Fatty Acid Branched-Chain Esters (FABCEs) | Wax Ester Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) |

Detection in Animal-Derived Systems

In animals, branched-chain esters and their precursors are crucial components of various physiological processes and chemical signals. Fatty acids, including branched-chain types, are essential for cell membranes, energy storage, and as precursors for waxes and pheromones. nih.gov Insect pheromones, in particular, are often comprised of fatty acid derivatives, including alcohols, aldehydes, and acetate esters. chalmers.se For example, the biosynthesis of the major pheromone component of the moth Spodoptera littoralis, (Z,E)-9,11-tetradecadienyl acetate, involves the final step of converting the corresponding alcohol to an acetate ester by an alcohol acetyl transferase. nih.govresearchgate.net Similarly, many moth species utilize acetyl transferases to convert fatty alcohols into acetate ester pheromones. chalmers.se The synthesis of these compounds occurs in specialized pheromone glands. nih.gov

Elucidation of Biosynthetic Mechanisms

The biosynthesis of branched-chain esters like ethyl 4-methylnonan-1-oate involves a multi-step process that begins with the formation of branched-chain fatty acid and alcohol precursors, followed by their enzymatic condensation.

Metabolic Pathways of Branched-Chain Fatty Acid and Alcohol Precursors

The carbon skeletons for branched-chain fatty acids and alcohols are primarily derived from the metabolism of branched-chain amino acids: valine, leucine, and isoleucine. nih.govnih.gov

In Bacteria: Many bacteria synthesize iso and anteiso series branched-chain fatty acids. nih.gov The process starts with the branched-chain α-keto acids derived from valine, leucine, and isoleucine. nih.gov An essential enzyme, branched-chain alpha-keto acid (BCKA) decarboxylase, converts these α-keto acids into branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA). nih.govnih.govwikipedia.org These primers then enter the fatty acid synthase (FAS) system for chain elongation. nih.govnih.gov The metabolism of BCAAs is therefore tightly linked to the synthesis of branched-chain fatty acids. frontiersin.org

In Plants: The biosynthesis of branched-chain esters in fruits is largely dependent on the de novo synthesis of BCAA precursors. nottingham.ac.ukacs.org The pathway mirrors that in bacteria, where BCAAs are converted to their corresponding α-keto acids. researchgate.net These intermediates can then be further metabolized to produce branched-chain aldehydes, alcohols, and acyl-CoAs, which serve as the direct precursors for ester formation. researchgate.netnih.gov Evidence suggests a significant integration of amino acid and fatty acid metabolism in plants for the production of these compounds. pnas.orgresearchgate.net

In Insects: The synthesis of methyl-branched hydrocarbons and pheromones also utilizes precursors derived from amino acids. nih.gov Propionyl-CoA, which serves as a primer for methyl-branched chains, can be derived from valine and isoleucine in insects that have low levels of vitamin B12. nih.gov These primers are then elongated by the fatty acid synthase complex to produce very-long-chain fatty acids (VLCFs), which are subsequently modified to form alcohols and other pheromone components. nih.gov

Enzymatic Activities Involved in Ester Biosynthesis (e.g., Alcohol Acyltransferases)

The final and decisive step in the biosynthesis of volatile esters is the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). nih.govfrontiersin.orgnih.gov AATs belong to the BAHD superfamily of acyltransferases and are responsible for the production of a wide variety of esters in plants. frontiersin.orgnih.gov

These enzymes exhibit broad substrate specificity, meaning they can utilize a range of different alcohols and acyl-CoAs, which leads to the diverse array of esters found in nature. nih.gov The specific ester profile of a fruit, for instance, is determined by both the availability of precursor substrates (alcohols and acyl-CoAs) and the specificities of the individual AAT enzymes present. nih.gov The activity of AATs is often correlated with the accumulation of esters during fruit ripening. frontiersin.orgnih.gov

In microbes, AATs are also the key enzymes for ester synthesis. researchgate.netresearchgate.netdntb.gov.ua Engineering efforts to produce specific esters often focus on identifying and expressing suitable AATs and ensuring an efficient supply of the necessary alcohol and acyl-CoA precursors. researchgate.netresearchgate.netdoaj.org Similarly, in insects, alcohol acetyl transferases are responsible for the final acetylation step in the biosynthesis of many acetate ester pheromones. chalmers.senih.govresearchgate.netbiu.ac.il

Isotopic Labeling Studies in Biosynthesis Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate the biosynthetic pathways of complex molecules like fatty acid esters. In this method, atoms in a precursor molecule are replaced with their heavier, stable isotopes (e.g., Carbon-13, Deuterium). mdpi.com The labeled precursor is introduced into a biological system, and the resulting metabolites are analyzed to determine the position and extent of isotope incorporation. This provides direct evidence of the metabolic route from precursor to final product.

The biosynthesis of fatty acids, the precursors to esters, is a common subject of these studies. By providing substrates like ¹³C-labeled glucose or acetate, researchers can track how carbon atoms are assembled into the fatty acid chain. nih.gov The process generally involves the successive addition of two-carbon units from acetyl-CoA, a fact confirmed by the observation that resulting fatty acid isotopologues (molecules differing only in their isotopic composition) contain an even number of ¹³C atoms. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical tool for these investigations. It separates the different fatty acid methyl esters (FAMEs) and analyzes their mass spectra to reveal the isotopic distribution within the molecules. nih.gov Mass Isotopomer Distribution Analysis (MIDA) is a specific application that evaluates the pattern of label incorporation to determine the contribution of different sources to the synthesis of molecules like palmitate. nih.gov

These tracing studies are not limited to carbon. Deuterium (²H) is also a common tracer, often preferred for its lower cost. mdpi.comnih.gov By using labeled precursors, scientists can investigate various aspects of lipid metabolism, including de novo synthesis, elongation, and the incorporation of dietary fatty acids into more complex lipids like triglycerides and cholesteryl esters. mdpi.comnih.gov

Table 1: Common Isotopes in Ester Biosynthesis Research

| Isotope | Labeled Precursor Example | Information Revealed | Analytical Technique |

|---|---|---|---|

| Carbon-13 (¹³C) | ¹³C-Glucose, ¹³C-Acetate | Traces the carbon backbone assembly, reveals precursor contribution. nih.gov | GC-MS, MIDA nih.gov |

| Deuterium (²H) | ²H₂O (Heavy Water) | Investigates fatty acid synthesis and turnover. mdpi.com | GC-MS |

| Nitrogen-15 (¹⁵N) | ¹⁵N-labeled amino acids | Used for tracing nitrogen-containing lipids. mdpi.com | Mass Spectrometry |

Genetic and Molecular Aspects of Ester Biosynthesis Regulation

The biosynthesis of esters is a highly regulated process controlled by a network of genes and the enzymes they encode. At the heart of this process are enzymes that catalyze the condensation of an acyl-CoA (derived from a fatty acid) and an alcohol. nih.gov

One of the most crucial enzyme families is the Alcohol Acyltransferases (AATs). AATs are responsible for the formation of a wide variety of esters by transferring an acyl group from a coenzyme A thioester to an alcohol. nih.gov The specificity of the AAT for both the acyl-CoA and the alcohol substrate is a primary determinant of the final ester profile produced by an organism. nih.gov For example, AATs can utilize substrates like acetyl-CoA, butyryl-CoA, or hexanoyl-CoA and alcohols such as ethanol (B145695), isoamyl alcohol, or benzyl (B1604629) alcohol to produce a diverse array of esters. nih.gov In plants, another key enzyme family includes the wax synthase/diacylglycerol acyltransferase (WSD) enzymes, which are involved in producing wax esters that form part of the protective plant cuticle. mdpi.com

The regulation of these biosynthetic pathways occurs largely at the genetic level through the expression of transcription factors. Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. In plants, several key transcription factors have been identified that regulate oil and fatty acid synthesis:

WRINKLED1 (WRI1): A key regulator that directly controls glycolysis and fatty acid metabolism, enhancing the expression of genes related to fatty acid synthesis. mdpi.com

LEAFY COTYLEDON (LEC): The LEC family of transcription factors (including LEC1 and LEC2) are crucial regulators of embryogenesis and play a significant role in fatty acid synthesis and oil accumulation in seeds. mdpi.com

Other Factors: Additional transcription factors like FUS3 and ABI3 also contribute to the regulatory network controlling lipid biosynthesis. mdpi.com

In insects, the regulation of biosynthesis is often linked to steroid hormones called ecdysteroids. The production of these hormones is controlled by a set of enzymes encoded by genes collectively known as the Halloween genes. The expression of these genes is, in turn, managed by a complex network of transcription factors and nuclear receptors, ensuring that hormone production is precisely timed with developmental stages like molting and metamorphosis. nih.gov

Table 2: Key Genes and Proteins in Ester Biosynthesis Regulation

| Gene/Protein Family | Function | Organism Type |

|---|---|---|

| Alcohol Acyltransferases (AATs) | Catalyze the final step of ester formation from acyl-CoAs and alcohols. nih.gov | Plants, Fungi, Bacteria |

| Wax Synthase (WS/WSD) | Catalyze the formation of wax esters. mdpi.comresearchgate.net | Plants, Bacteria |

| WRINKLED1 (WRI1) | Transcription factor that upregulates fatty acid synthesis genes. mdpi.com | Plants |

| LEAFY COTYLEDON (LEC) | Transcription factor controlling oil accumulation and seed development. mdpi.com | Plants |

| Halloween Genes (e.g., Phantom, Disembodied) | Encode enzymes for ecdysteroid hormone biosynthesis. nih.gov | Insects |

Chemotaxonomic Significance of Specific Ester Profiles

Chemotaxonomy is the classification of organisms based on their chemical constituents. By analyzing the profiles of secondary metabolites, such as esters and hydrocarbons, scientists can identify chemical "fingerprints" that are often unique to a particular species, genus, or family. nih.govnih.gov This approach complements traditional classification based on morphology and genetics, and is particularly useful for distinguishing between closely related or morphologically identical (cryptic) species. nih.govresearchgate.net

In insects, the epicuticle is coated with a layer of lipids, primarily composed of cuticular hydrocarbons (CHCs), but also including wax esters. oup.comresearchgate.net This chemical profile serves a primary function of preventing desiccation, but it has also evolved to play a critical role in chemical communication and recognition. oup.comresearchgate.net The composition of these cuticular lipids can be highly specific and is used by insects to recognize species, sex, and even colony members in social insects. oup.com

The species-specificity of these chemical profiles makes them powerful chemotaxonomic markers. researchgate.net For example, the hydrocarbon profile of the house fly, Musca domestica, is distinct and sex-specific, with the female's profile containing the sex pheromone muscalure (B13447) ((Z)-9-tricosene). oup.com Variations in the types and relative quantities of different esters and hydrocarbons can be used to reliably differentiate between species. researchgate.net

The analysis of these profiles is typically performed using GC-MS, which separates the individual compounds and allows for their identification. oup.com The resulting data can reveal subtle but consistent differences between groups, providing evidence for taxonomic classification. For instance, studies have shown that monoterpenoids can serve as markers for the Lamiaceae (mint) family, while sesquiterpenoids are characteristic markers for the Asteraceae (daisy) family in plants. nih.gov Similarly, in insects, specific alkanes, alkenes, and methyl-branched hydrocarbons can serve as chemotaxonomic markers to identify different species. dntb.gov.ua

Table 3: Examples of Chemotaxonomy Based on Chemical Profiles

| Organism Group | Chemical Class Used | Taxonomic Application |

|---|---|---|

| Insects (general) | Cuticular Hydrocarbons (CHCs), Esters | Species delimitation, identification of cryptic species, sex recognition. researchgate.netoup.com |

| Social Insects (e.g., Ants) | Cuticular Hydrocarbons (CHCs) | Differentiating between colonies, castes, and species. oup.com |

| Plants (Lamiaceae Family) | Monoterpenoids | Chemotaxonomic markers at the family, genus, and species level. nih.gov |

| Plants (Asteraceae Family) | Sesquiterpenoids | Considered taxonomic markers for the family. nih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating Ethyl 4-methylnonan-1-oate from other components in a mixture. The choice of technique is dictated by the compound's volatility and the nature of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first vaporized and separated from other volatile components based on its boiling point and affinity for a stationary phase within a capillary column. Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment in a predictable manner, creating a unique mass spectrum that serves as a chemical fingerprint for identification.

The resulting mass spectrum for this compound would be characterized by a molecular ion peak corresponding to its molecular weight, as well as several key fragment ions. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH2CH3) and rearrangements like the McLafferty rearrangement, which can produce characteristic ions. For instance, a prominent ion at m/z 88 is often indicative of a McLafferty rearrangement in ethyl esters of aliphatic acids. The analysis of branched-chain fatty acid esters, such as this compound, relies on interpreting the fragmentation to determine the position of the methyl branch.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial 50°C, ramp to 250°C at 10°C/min, hold for 5 min |

| Inlet Temperature | 250°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Transfer Line Temp | 280°C |

For the analysis of volatile compounds like this compound in complex liquid or solid samples (e.g., beverages, foods, biological tissues), Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique. The sample is placed in a sealed vial and gently heated to allow volatile analytes to partition into the headspace. A fused silica (B1680970) fiber coated with a specific sorbent material is then exposed to the headspace, where it adsorbs and concentrates the analytes. Finally, the fiber is retracted and inserted into the hot inlet of the GC, where the analytes are thermally desorbed for analysis.

The efficiency of HS-SPME depends on several factors, including the fiber coating, extraction time, temperature, and sample matrix modifications like salt addition. For a medium-volatility ester like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its broad affinity for various analytes.

Table 2: Typical HS-SPME Optimization Parameters

| Parameter | Condition Range | Purpose |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS, PDMS | Analyte Adsorption |

| Extraction Temperature | 40 - 80°C | Enhance volatilization |

| Extraction Time | 20 - 60 min | Achieve equilibrium |

| Salt Addition (e.g., NaCl) | 10 - 30% (w/v) | Increase analyte volatility ("salting-out" effect) |

| Desorption Temperature | 250°C | Release analytes into GC inlet |

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) offers significantly enhanced separation power compared to conventional GC-MS. This technique is particularly valuable for resolving isomeric compounds or for detecting trace-level analytes in highly complex samples like essential oils or environmental extracts.

In a GCxGC system, effluent from a primary column is cryogenically trapped and then periodically re-injected onto a second, shorter column with a different stationary phase. This results in a comprehensive two-dimensional separation. The coupling with TOFMS is advantageous due to its high data acquisition speed, which is necessary to capture the very narrow peaks (typically <100 ms) generated in the second dimension, and its ability to provide full mass spectral data for every point in the chromatogram. This powerful combination would allow for the separation of this compound from other structurally similar esters that might co-elute in a one-dimensional GC system.

While GC-MS is often preferred for volatile esters, Liquid Chromatography-Mass Spectrometry (LC-MS) is a viable and sometimes superior alternative, especially for less volatile ester derivatives or for direct analysis of complex liquid matrices without derivatization. The analysis of fatty acid ethyl esters (FAEEs) in biological samples like blood or meconium is a common application of LC-MS/MS.

For the analysis of this compound, a reversed-phase LC method using a C8 or C18 column would be employed. The mobile phase would typically consist of a mixture of water and organic solvents like acetonitrile (B52724) and/or methanol. Detection by mass spectrometry, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), provides high sensitivity and selectivity. Tandem mass spectrometry (MS/MS) can be used for quantification by selecting a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode, which minimizes matrix interference and enhances detection limits.

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive elucidation of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule, including the carbon skeleton and the relative positions of all atoms. Both ¹H (proton) and ¹³C NMR would be used to confirm the structure of this compound.

The ¹H NMR spectrum would provide information on the different types of protons and their neighboring environments. For this compound, characteristic signals would include:

A triplet for the methyl protons (-CH₃) of the ethyl group, coupled to the adjacent methylene (B1212753) group.

A quartet for the methylene protons (-OCH₂-) of the ethyl group, deshielded by the adjacent oxygen atom and coupled to the methyl group.

A doublet for the methyl protons of the 4-methyl group on the nonanoate (B1231133) chain, coupled to the single proton at the C4 position.

A complex multiplet for the proton at the C4 position.

Additional multiplets for the other methylene groups along the nonanoate backbone.

A triplet for the terminal methyl group of the nonanoate chain.

The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group (typically around 170-175 ppm), the carbons of the ethyl group, and the carbons of the branched nonanoate chain.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|

| -COO-CH₂-CH₃ | ~1.25 | Triplet |

| -COO-CH₂-CH₃ | ~4.12 | Quartet |

| -CH₂-CH₃ (terminal) | ~0.88 | Triplet |

| -CH(CH₃)- | ~0.90 | Doublet |

| -CH₂-COO- | ~2.20 | Triplet |

| -CH₂- chain | ~1.2-1.6 | Multiplet |

| -CH(CH₃)- | ~1.5-1.7 | Multiplet |

Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions.

Mass Spectrometry Techniques and Fragmentation Patterns

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and a series of characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that allows for structural confirmation.

The fragmentation of long-chain fatty acid esters like this compound is governed by established principles. Key fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. This can result in the loss of the ethoxy group (-OCH2CH3), leading to the formation of an acylium ion.

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. For ethyl esters, this typically results in a prominent ion at m/z 88.

Cleavage of the Alkyl Chain: Fragmentation can occur along the hydrocarbon chain, often resulting in a series of ions separated by 14 mass units (corresponding to CH2 groups).

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 186 | [C12H24O2]+• | Molecular Ion (M+) |

| 141 | [M - OCH2CH3]+ | Alpha-cleavage (loss of ethoxy radical) |

| 101 | [CH2=C(OH)OC2H5]+• | McLafferty rearrangement ion from cleavage at the alpha-beta bond of the acid chain |

| 88 | [CH2=C(OH)OC2H5]+• | McLafferty Rearrangement |

| 73 | [COOC2H5]+ | Cleavage adjacent to the ester group |

| 43 | [C3H7]+ | Alkyl chain fragmentation (isopropyl group) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For an ester like this compound, the IR spectrum is characterized by several strong absorption bands that confirm its structure. The key diagnostic absorptions for aliphatic esters are often referred to as the "Rule of Three" due to three prominent, intense peaks related to the ester group. spectroscopyonline.com

C=O Stretch: A very strong and sharp absorption band appears in the region of 1750-1735 cm⁻¹ due to the stretching vibration of the carbonyl group. orgchemboulder.comdocbrown.info This is one of the most characteristic peaks in the IR spectrum of an ester.

C-O-C Asymmetric Stretch: A strong absorption is observed between 1300-1150 cm⁻¹ resulting from the asymmetric stretching of the C-O-C bond of the ester linkage. orgchemboulder.com

C-O-C Symmetric Stretch: Another strong absorption, typically found between 1150-1000 cm⁻¹, corresponds to the symmetric C-O-C stretch. orgchemboulder.com

In addition to these key ester bands, the spectrum will also display C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹. docbrown.info The entire spectrum, including the "fingerprint region" (below 1500 cm⁻¹), provides a unique pattern that can be used for identification. docbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2960-2850 | C-H Stretch (Alkyl) | Strong |

| 1750-1735 | C=O Stretch (Carbonyl) | Very Strong, Sharp |

| 1465-1450 | C-H Bend (Methylene) | Medium |

| 1380-1370 | C-H Bend (Methyl) | Medium |

| 1300-1150 | C-O-C Asymmetric Stretch | Strong |

| 1150-1000 | C-O-C Symmetric Stretch | Strong |

Development and Application of Analytical Standards

The use of analytical standards is a cornerstone of quantitative chemical analysis, ensuring that results are accurate, reliable, and comparable across different laboratories and methods. For esters like this compound, the development and application of these standards are critical for quality control in various industries.

Reference Materials for Quantitative Analysis

Quantitative analysis, which aims to determine the exact amount or concentration of a substance, requires calibration of the analytical instrument. This is achieved using reference materials. A Certified Reference Material (CRM) is a standard of the highest quality, produced by a metrological institute, whose property values are certified with a stated uncertainty. researchgate.netseta-crm.co.uk

For the analysis of fatty acid ethyl esters (FAEEs), CRMs are used to:

Calibrate Instruments: Create calibration curves to relate the instrument's response (e.g., peak area in gas chromatography) to the concentration of the analyte.

Method Validation: Assess the accuracy and trueness of an analytical method by analyzing the CRM and comparing the measured value to the certified value.

Ensure Traceability: Provide a link in the traceability chain, ensuring that measurements can be related to a national or international standard.

These standards are typically high-purity substances or solutions with a precisely known concentration. reagecon.com The production and certification of these materials follow stringent protocols, such as those outlined in ISO 17034, to guarantee their quality and reliability. researchgate.netseta-crm.co.uk

Method Validation and Quality Control in Ester Analysis

Before an analytical method can be used for routine analysis of this compound, it must undergo a rigorous validation process to demonstrate that it is "fit for purpose". iiste.org Method validation establishes through documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes. iiste.org Key validation parameters for chromatographic methods used in ester analysis include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or matrix components. scielo.br

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. scielo.br

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using CRMs or by recovery studies on spiked samples. fao.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as repeatability (within-run precision) and intermediate precision (between-run or inter-laboratory precision). scielo.br

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.brjppres.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.brjppres.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br

Once a method is validated, ongoing Quality Control (QC) is essential to ensure the continued reliability of the results. fao.org QC involves the practical steps taken to monitor and maintain the quality of the analysis. fao.orgoiv.int This includes the regular analysis of control samples, blanks, and standards to detect both random and systematic errors and ensure the analytical system remains in a state of statistical control. fao.orgwikipedia.orgepa.gov

Environmental Dynamics and Biodegradation Studies

Occurrence of Esters in Environmental Compartments (e.g., water, soil)

Esters, as a broad class of organic compounds, are ubiquitous in the environment, originating from both natural (biogenic) and human (anthropogenic) sources. Fatty acid esters are naturally present in various environmental matrices, including soil and sediments. unlv.edu They are fundamental components of living organisms, and their presence in the environment is often a result of the decomposition of microbial, plant, and animal matter. unlv.edulyellcollection.org While many naturally occurring fatty acids exist as glycerol (B35011) esters (triglycerides), simpler alkyl esters can also be found. lyellcollection.org For instance, fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs) have been identified as naturally occurring in some microorganisms and plants. concawe.eu

Branched-chain fatty acids (BCFAs), the parent acids of compounds like Ethyl 4-methylnonan-1-oate, are common constituents of bacterial cell membranes, where they help regulate fluidity. mdpi.comwikipedia.org Consequently, the esters derived from these acids can be introduced into soil and water through the natural life cycles and decay of these microbial communities. mdpi.com

Anthropogenic activities also contribute significantly to the environmental load of esters. FAEEs are major components of biodiesel, and their release into the environment can occur through spills or incomplete combustion. researchgate.net Phthalate esters, used as plasticizers, are widespread contaminants found in sediments and water bodies globally due to their extensive use and leaching from plastic products. nih.govresearchgate.netifremer.fr Although structurally different from this compound, their prevalence highlights how widely esters can be distributed in the environment. The occurrence of esters in environmental compartments is summarized in the table below.

Table 1: Occurrence of Esters in Environmental Compartments

| Environmental Compartment | Type of Ester | Primary Sources | Reference |

|---|---|---|---|

| Soil & Sediments | Fatty Acid Esters (General) | Decomposition of plants, animals, and microorganisms. | unlv.edulyellcollection.org |

| Branched-Chain Fatty Acid Esters | Bacterial cell membrane decay. | mdpi.comwikipedia.org | |

| Phthalate Esters | Leaching from plastics, industrial discharge. | researchgate.netifremer.fr | |

| Water (Freshwater & Marine) | Fatty Acid Ethyl Esters (FAEEs) | Biodiesel spills, microbial production. | researchgate.net |

| Phthalate Esters | Wastewater effluent, atmospheric deposition, plastic pollution. | nih.govifremer.fr |

Microbial Degradation Pathways of Esters

The primary fate of fatty acid esters like this compound in the environment is microbial degradation. lyellcollection.org These compounds are generally considered to be readily biodegradable. semanticscholar.org The process is initiated by the enzymatic hydrolysis of the ester bond, followed by the degradation of the resulting alcohol and carboxylic acid.

Aerobic Degradation : In the presence of oxygen, microorganisms utilize the fatty acid chain through the β-oxidation pathway. This process sequentially shortens the carbon chain, producing acetyl-CoA, which then enters the citric acid cycle for energy production. lyellcollection.org The ethanol (B145695) produced from the initial hydrolysis is also readily metabolized by a wide range of microorganisms.

Anaerobic Degradation : Under anaerobic conditions, the degradation process is more complex and involves syntrophic cooperation between different groups of microorganisms. nih.gov The fatty acid is still degraded via β-oxidation, but the process is carried out by proton-reducing bacteria. The resulting products, such as acetate (B1210297) and hydrogen, are then consumed by methanogenic archaea to produce methane. nih.gov The complete mineralization of esters in anaerobic environments is crucial for carbon cycling in sediments and waterlogged soils. Studies on oleate (B1233923) and palmitate enrichment cultures have shown that distinct microbial consortia are involved in the degradation of unsaturated versus saturated fatty acids, suggesting that specialized organisms may also be involved in the breakdown of branched-chain variants. nih.gov

The key enzymes initiating the biodegradation of esters are carboxylester hydrolases, a broad group that includes esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). nih.govmonash.edu

Esterases typically hydrolyze water-soluble esters with short-chain fatty acids. monash.eduscielo.br

Lipases act on water-insoluble esters, particularly those with long-chain fatty acids, and are activated at the oil-water interface. davidmoore.org.uknih.gov

Given the structure of this compound (a C10 acid chain), it is likely susceptible to degradation by both lipases and esterases. monash.edu A wide array of microorganisms in soil and water are capable of producing these enzymes. lyellcollection.org Bacteria from the genus Pseudomonas are well-known for their ability to degrade various organic compounds, including branched-chain fatty acids. researchgate.net For example, Pseudomonas resinovorans has been shown to efficiently utilize mixtures of saturated branched-chain fatty acids as a carbon source. researchgate.net Fungi are also significant producers of extracellular lipases and esterases that participate in the degradation of environmental lipids. davidmoore.org.uk

Table 2: Microbial Genera and Enzymes in Ester Degradation

| Microorganism Genus | Key Enzymes | Substrate Examples | Reference |

|---|---|---|---|

| Pseudomonas | Lipases, Esterases | Branched-chain fatty acids, various esters. | researchgate.net |

| Aspergillus | Lipases | Triglycerides, various esters. | scielo.br |

| Rhizopus | Lipases | Triglycerides. | davidmoore.org.ukmdpi.com |

| Geotrichum | Lipases | Triglycerides. | scielo.br |

| Saccharomyces | Esterases | Medium-chain fatty acid ethyl esters. | nih.gov |

The initial and rate-limiting step in the biodegradation of this compound is the hydrolysis of the ester bond, catalyzed by microbial lipases or esterases. This reaction yields ethanol and 4-methylnonanoic acid. lyellcollection.orgscielo.br

CH₃(CH₂)₄CH(CH₃)CH₂CH₂COOCH₂CH₃ + H₂O → CH₃(CH₂)₄CH(CH₃)CH₂CH₂COOH + CH₃CH₂OH (this compound + Water → 4-methylnonanoic acid + Ethanol)

Both of these metabolites are readily biodegradable.

Ethanol is a simple alcohol that is quickly metabolized by a vast number of microorganisms under both aerobic and anaerobic conditions. nih.gov

4-methylnonanoic acid is a branched-chain fatty acid. Its degradation follows the general pathway of β-oxidation. researchgate.net However, the methyl branch on the carbon chain requires specific enzymatic machinery. The degradation of BCFAs often begins with transamination and oxidative decarboxylation to form acyl-CoA thioesters, which can then enter modified oxidation pathways. researchgate.net The presence of the methyl group can influence the rate of degradation compared to straight-chain fatty acids.

Theoretical and Computational Chemistry of Ethyl 4 Methylnonan 1 Oate

Molecular Modeling and Simulation Studies

Currently, there are no specific molecular modeling or simulation studies published that focus on Ethyl 4-methylnonan-1-oate. Research in this area would typically involve the use of computational methods to understand the molecule's conformational flexibility, its interactions with other molecules (e.g., solvents or biological receptors), and its dynamic behavior. Such studies could provide insights into its physical properties, such as viscosity, diffusion coefficients, and its behavior in complex matrices like beer, where it is found. hvg-germany.deresearchgate.net However, to date, no force field parameters specifically developed for or molecular dynamics simulations performed on this compound have been reported.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

There is no available literature detailing quantum chemical calculations, such as those based on Density Functional Theory (DFT), for this compound. These calculations are fundamental for understanding the electronic properties of a molecule. If such studies were conducted, they would provide valuable data, including:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electron Distribution: Information on charge distribution and dipole moment.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

Spectroscopic Properties: Predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra that could aid in its experimental characterization.

Without these computational studies, a deep understanding of the electronic structure of this compound remains unelucidated.

Structure-Reactivity Relationships and Mechanistic Predictions

In the absence of molecular modeling and quantum chemical data, no specific structure-reactivity relationships or mechanistic predictions for this compound have been computationally investigated or reported. Research in this area would aim to predict the most likely sites for chemical attack, the stability of potential reaction intermediates, and the energy barriers for various reactions, such as hydrolysis or oxidation. For instance, studies on the degradation of esters in beer have noted that their concentrations can decrease over time, potentially through acid hydrolysis or other reactions, but these have been general experimental observations rather than specific computational predictions for this molecule. hvg-germany.deresearchgate.net Detailed mechanistic pathways, transition state geometries, and reaction kinetics for this compound are yet to be explored through computational methods.

While this compound is a known component in the field of flavor chemistry, it remains largely uncharacterized from a theoretical and computational chemistry perspective. There is a clear opportunity for future research to apply molecular modeling, quantum chemical calculations, and mechanistic prediction techniques to this molecule. Such studies would not only provide fundamental insights into its intrinsic properties but also enhance the understanding of its behavior and stability in various chemical environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.